molecular formula C17H19ClO4 B4946740 1-Chloro-2-[2-(2,6-dimethoxyphenoxy)ethoxy]-4-methylbenzene

1-Chloro-2-[2-(2,6-dimethoxyphenoxy)ethoxy]-4-methylbenzene

Cat. No.: B4946740
M. Wt: 322.8 g/mol
InChI Key: NUMXKVBJYRNBHQ-UHFFFAOYSA-N
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Description

1-Chloro-2-[2-(2,6-dimethoxyphenoxy)ethoxy]-4-methylbenzene is an organic compound characterized by its complex structure, which includes a chloro-substituted benzene ring, two ethoxy linkages, and two methoxy groups

Preparation Methods

The synthesis of 1-Chloro-2-[2-(2,6-dimethoxyphenoxy)ethoxy]-4-methylbenzene typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be tailored to achieve high yields.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

1-Chloro-2-[2-(2,6-dimethoxyphenoxy)ethoxy]-4-methylbenzene can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chloro group to a hydrogen atom or other functional groups.

    Substitution: Nucleophilic substitution reactions can replace the chloro group with other nucleophiles, such as amines or thiols.

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Chloro-2-[2-(2,6-dimethoxyphenoxy)ethoxy]-4-methylbenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Chloro-2-[2-(2,6-dimethoxyphenoxy)ethoxy]-4-methylbenzene involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This can lead to changes in biochemical pathways and physiological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds to 1-Chloro-2-[2-(2,6-dimethoxyphenoxy)ethoxy]-4-methylbenzene include other chloro-substituted benzene derivatives and compounds with similar ethoxy and methoxy groups. These compounds may share some chemical properties but differ in their reactivity and applications. For example, 2-Methoxyphenyl isocyanate is another compound with methoxy groups that is used as a chemoselective reagent . The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure and reactivity make it a valuable tool for chemists, biologists, and industrial researchers.

Properties

IUPAC Name

1-chloro-2-[2-(2,6-dimethoxyphenoxy)ethoxy]-4-methylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClO4/c1-12-7-8-13(18)16(11-12)21-9-10-22-17-14(19-2)5-4-6-15(17)20-3/h4-8,11H,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUMXKVBJYRNBHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Cl)OCCOC2=C(C=CC=C2OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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